Troxerutin

Descripción

Propiedades

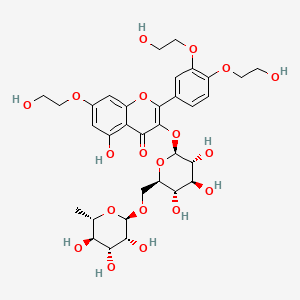

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFNTXFRYQLRP-VVSTWUKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045929 | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7085-55-4, 55965-63-4 | |

| Record name | Troxerutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxerutin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venoruton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxerutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxerutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXERUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Troxerutin's Mechanism of Action in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, exerts significant protective effects on endothelial cells through a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by troxerutin, focusing on its anti-inflammatory, antioxidant, and vasoprotective properties. Through the modulation of key signaling cascades, including the Protein Kinase C βII (PKCβII)/Hu-antigen R (HuR)/Vascular Endothelial Growth Factor (VEGF), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, troxerutin mitigates endothelial dysfunction, a critical factor in the pathogenesis of various vascular diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of troxerutin's therapeutic potential.

Core Mechanisms of Action

Troxerutin's efficacy in endothelial cells stems from its ability to influence several critical cellular processes:

-

Anti-inflammatory Effects: Troxerutin has been shown to suppress the expression of pro-inflammatory cytokines and adhesion molecules, key mediators in the inflammatory cascade that contributes to endothelial injury.[1][2] By inhibiting the NF-κB signaling pathway, troxerutin reduces the recruitment and adhesion of inflammatory cells to the endothelium.[1][3]

-

Antioxidant Properties: A primary mechanism of troxerutin is its potent antioxidant activity. It directly scavenges free radicals and inhibits oxidative stress, thereby protecting vascular endothelial cells from oxidative damage.[2] Furthermore, troxerutin enhances the endogenous antioxidant defense system by activating the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.

-

Vasoprotective and Vasopermeability-Modulating Effects: Troxerutin strengthens the endothelial lining of blood vessels, reinforcing their structure and regulating permeability. This action is crucial for preventing edema and maintaining tissue homeostasis. A key aspect of its vasoprotective effect is the modulation of the PKCβII/HuR/VEGF pathway, which plays a pivotal role in neoangiogenesis and vascular permeability, particularly in pathological conditions like diabetic retinopathy.

Key Signaling Pathways Modulated by Troxerutin

Inhibition of the PKCβII/HuR/VEGF Pathway

Under hyperglycemic conditions, the activation of PKCβII leads to an increase in the expression of VEGF via the mRNA-binding protein HuR. VEGF is a potent mediator of neovascularization and increased vascular permeability. Troxerutin has been demonstrated to counteract the hyperglycemia-induced upregulation of this entire cascade, representing a key mechanism for its therapeutic effects in conditions like diabetic retinopathy.

References

- 1. Effects of troxerutin on vascular inflammatory mediators and expression of microRNA-146a/NF-κB signaling pathway in aorta of healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]

- 3. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Troxerutin: A Multifaceted Flavonoid for Neuroprotection in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Troxerutin, a semi-synthetic bioflavonoid derived from rutin, is emerging as a significant candidate in the field of neurotherapeutics.[1][2] Abundantly found in natural sources like tea, coffee, and various vegetables, this compound has garnered attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] Its high water solubility and ability to cross the blood-brain barrier make it a promising agent for targeting the complex pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and key signaling pathways associated with troxerutin's neuroprotective effects.

Core Neuroprotective Mechanisms of Troxerutin

Troxerutin exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress and inflammation, which are central to the pathogenesis of many neurodegenerative disorders.

-

Antioxidant Activity: Troxerutin effectively combats oxidative stress by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation. Concurrently, it enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx). This dual action helps preserve neuronal integrity against oxidative damage.

-

Anti-inflammatory Effects: The compound significantly downregulates the nuclear factor κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).

-

Anti-Apoptotic Function: Troxerutin modulates the expression of key proteins involved in programmed cell death. It has been shown to increase the levels of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic proteins like Bax and caspases (-3 and -9).

-

Cholinergic System Modulation: In models of Alzheimer's disease, troxerutin has been found to reduce the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, troxerutin helps to restore cholinergic function, which is crucial for learning and memory.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize key quantitative findings from preclinical studies, demonstrating the impact of troxerutin on various biomarkers of neurodegeneration.

Table 1: Effects of Troxerutin on Oxidative Stress Markers in Alzheimer's Disease Models

| Parameter | Animal Model | Treatment Group | Result | Reference |

| MDA Level | Aβ (1-42)-injected Rat | Troxerutin (300 mg/kg) | Significantly decreased hippocampal MDA levels compared to Aβ-injected group. | |

| SOD Activity | Aβ (1-42)-injected Rat | Troxerutin (300 mg/kg) | Significantly increased hippocampal SOD activity. | |

| GPx Activity | Aβ (1-42)-injected Rat | Troxerutin (300 mg/kg) | Significantly increased hippocampal GPx activity. | |

| AChE Activity | Aβ (1-42)-injected Rat | Troxerutin (300 mg/kg) | Significantly attenuated acetylcholinesterase activity in the hippocampus. |

Table 2: Effects of Troxerutin in Parkinson's Disease and Neuroinflammation Models

| Parameter | Animal Model | Treatment Group | Result | Reference |

| MDA Level | 6-OHDA-lesioned Rat (PD Model) | Troxerutin (150 mg/kg/day) | Reduced striatal MDA levels. | |

| ROS Levels | 6-OHDA-lesioned Rat (PD Model) | Troxerutin (150 mg/kg/day) | Reduced striatal reactive oxygen species. | |

| Apomorphine-induced Rotations | 6-OHDA-lesioned Rat (PD Model) | Troxerutin (150 mg/kg/day) | Mitigated motor asymmetry. | |

| TNF-α Levels | LPS-induced Inflammation (Mouse) | Troxerutin (10, 20, 40 mg/kg) | Reduced brain TNF-α levels compared to the negative control. | |

| IL-6 Levels | LPS-induced Inflammation (Mouse) | Troxerutin (10, 20, 40 mg/kg) | Reduced brain IL-6 levels compared to the negative control. |

Key Signaling Pathways Modulated by Troxerutin

Troxerutin's neuroprotective actions are mediated through the modulation of several critical intracellular signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental cell survival pathway that is often dysregulated in neurodegenerative diseases. Troxerutin has been shown to activate this pathway, promoting neuronal survival and mitigating apoptotic cell death. Activation of Akt leads to the phosphorylation and inactivation of downstream pro-apoptotic targets, thereby enhancing neuroprotection.

Caption: Troxerutin activates the PI3K/Akt pathway to promote neuronal survival.

The Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Troxerutin promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like SOD and GPx, bolstering the cell's defense against oxidative damage.

Caption: Troxerutin promotes Nrf2 nuclear translocation to activate antioxidant genes.

Experimental Protocols: A Methodological Overview

The neuroprotective properties of troxerutin have been validated through various in vivo and in vitro experimental models. Below are representative protocols derived from the literature.

In Vivo Model: Amyloid-Beta Induced Alzheimer's Disease in Rats

This protocol outlines a common method for inducing an Alzheimer's-like pathology in rats to test the efficacy of neuroprotective compounds.

-

Animal Model: Male Wistar rats (typically 250-300g) are used.

-

Induction of Pathology: Alzheimer's-like pathology is induced by a single intracerebroventricular (ICV) injection of aggregated amyloid-beta 1-42 (Aβ1-42) peptide (e.g., 5 nmol/5 µl) into the lateral ventricle. A sham group receives an equivalent volume of vehicle (e.g., sterile saline).

-

Troxerutin Administration: Following the Aβ1-42 injection, rats are treated with troxerutin, typically administered daily via oral gavage. A common dosage is 300 mg/kg, administered for a period of 14 days.

-

Behavioral Testing: Spatial learning and memory are often assessed using the Morris Water Maze test, performed after the treatment period.

-

Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected. Levels of MDA, SOD, GPx, and AChE activity are quantified using ELISA kits.

-

Histological Analysis: Apoptosis in the dentate gyrus of the hippocampus is assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells.

Caption: A typical experimental workflow for evaluating troxerutin in an AD rat model.

In Vivo Model: 6-OHDA-Induced Parkinson's Disease in Rats

This model is widely used to study Parkinson's disease and assess the potential of therapeutic agents to protect dopaminergic neurons.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Pathology: A unilateral lesion of the nigrostriatal pathway is created by injecting 6-hydroxydopamine (6-OHDA) into the striatum. This selectively destroys dopaminergic neurons, mimicking a key feature of Parkinson's disease.

-

Troxerutin Administration: Pre-treatment with troxerutin (e.g., 150 mg/kg/day, intraperitoneally) for one week prior to the 6-OHDA lesion is a common protocol to assess its protective effects.

-

Motor Function Assessment: Motor asymmetry, a hallmark of unilateral dopamine depletion, is evaluated using the apomorphine-induced rotation test. Other tests like the narrow beam task can assess motor coordination.

-

Biochemical Analysis: Striatal tissue is analyzed for markers of oxidative stress (MDA, ROS) and astrogliosis (GFAP).

-

Immunohistochemistry: The loss of dopaminergic neurons in the substantia nigra is quantified by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective potential of troxerutin for neurodegenerative diseases. Its ability to simultaneously target oxidative stress, inflammation, and apoptosis through multiple signaling pathways makes it a compelling therapeutic candidate. While animal studies have been promising, robust clinical trials in human subjects are necessary to confirm these neuroprotective effects and establish effective dosages and long-term safety profiles. Future research should also focus on optimizing drug delivery systems to enhance its bioavailability within the central nervous system and exploring its efficacy in combination with other therapeutic agents. The multifaceted nature of troxerutin provides a solid foundation for its further development as a disease-modifying therapy for Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

References

- 1. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Troxerutin flavonoid has neuroprotective properties and increases neurite outgrowth and migration of neural stem cells from the subventricular zone | PLOS One [journals.plos.org]

- 4. What is the mechanism of Troxerutin? [synapse.patsnap.com]

In Vitro Anti-inflammatory Effects of Troxerutin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troxerutin, a trihydroxyethylated derivative of the natural bioflavonoid rutin, has demonstrated significant anti-inflammatory properties across a multitude of in vitro studies.[1][2] This technical guide provides an in-depth analysis of its molecular mechanisms, a compilation of quantitative data from various experimental models, and detailed protocols for key assays. The evidence highlights Troxerutin's multi-target approach to inflammation modulation, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway and the concurrent activation of the protective Nrf2/HO-1 antioxidant response pathway.[3] Its ability to suppress the production of key inflammatory mediators, such as pro-inflammatory cytokines and enzymes like COX-2, in diverse cell types establishes it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanisms of Troxerutin

Troxerutin exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways and directly inhibiting inflammatory enzymes.

Modulation of Key Signaling Pathways

1.1.1 Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Troxerutin has been consistently shown to inhibit this pathway. It blocks the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream targets, including TNF-α, IL-6, and COX-2.

1.1.2 Activation of the Nrf2/HO-1 Antioxidant Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage which is often linked to inflammation. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of protective enzymes like Heme Oxygenase-1 (HO-1).

Troxerutin promotes the activation of this protective pathway. It facilitates the nuclear translocation of Nrf2, leading to increased expression of HO-1 and other antioxidant enzymes. This dual action of suppressing pro-inflammatory signals while simultaneously boosting anti-inflammatory and antioxidant defenses is a key feature of its mechanism.

1.1.3 Other Signaling Pathways

-

MAPK Pathway: Troxerutin has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which are also involved in the inflammatory cascade.

-

NLRP3 Inflammasome: Studies indicate that Troxerutin can decrease the expression of the NLRP3 inflammasome, a multi-protein complex that triggers the activation of highly pro-inflammatory cytokines like IL-1β.

Direct Enzyme Inhibition

In specific models of inflammation, such as in TNFα-stimulated 3T3-L1 adipocytes, Troxerutin has been shown to directly inhibit elastase activity. This inhibition contributes to its anti-inflammatory effects in tissues where elastase plays a significant pathological role.

Quantitative Effects of Troxerutin on Inflammatory Markers

The efficacy of Troxerutin has been quantified in numerous studies. The following tables summarize its effects on key inflammatory markers in various in vitro models.

Table 1: Effect of Troxerutin on Pro-inflammatory Cytokine Production

| Cell Model | Inflammatory Stimulus | Troxerutin Concentration | Cytokine Measured | Outcome | Reference(s) |

|---|---|---|---|---|---|

| BV2 Microglia | Lipopolysaccharide (LPS) | 20, 40, 80 µM | TNF-α, IL-6, IL-1β | Dose-dependent decrease in protein and mRNA expression | |

| 3T3-L1 Adipocytes | Tumor Necrosis Factor α (TNFα) | 10, 20, 40 µM | TNF-α, IL-6, MCP-1 | Significant downregulation of mRNA and protein expression | |

| Human Chondrocytes | Advanced Glycation End-products (AGEs) | 50, 100, 200 µM | TNF-α, IL-6 | Dose-dependent inhibition of AGE-induced production | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-1β | Downregulated protein expression, more effectively than aspirin |

| HaCaT Keratinocytes | Jellyfish Tentacle Extract | 200 µM, 1 mM | TNF-α, IL-1β, IL-6, IL-8 | Significant reduction in cytokine levels | |

Table 2: Effect of Troxerutin on Inflammatory Mediators and Enzymes

| Cell Model | Inflammatory Stimulus | Troxerutin Concentration | Mediator/Enzyme | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Human Chondrocytes | Advanced Glycation End-products (AGEs) | 50-200 µM | iNOS, COX-2, NO, PGE2 | Dose-dependent inhibition of production | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | COX-2 | Significantly lowered protein expression | |

| RAW 264.7 Macrophages | Sodium Nitroprusside (SNP) | 168.5 - 674 µM | Nitric Oxide (NO) | Dose-dependent reduction in nitrite levels |

| Cell-free system | - | IC₅₀ = 11.5 µM | Elastase | Direct inhibition of enzyme activity | |

Detailed Experimental Protocols

The following sections provide standardized methodologies for assessing the in vitro anti-inflammatory effects of Troxerutin.

General Experimental Workflow

A typical experiment to evaluate the anti-inflammatory properties of Troxerutin follows a pre-treatment and stimulation model.

LPS-Induced Inflammation in BV2 Microglial Cells

This protocol details a common method to study neuroinflammation.

-

Cell Culture: Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of Troxerutin (e.g., 20, 40, 80 µM) for 2 hours. Include a vehicle control group.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine analysis).

-

Analysis:

-

Cell Viability: Assess cytotoxicity using a Cell Counting Kit-8 (CCK-8) or MTT assay to ensure observed effects are not due to cell death.

-

Cytokine Measurement: Collect the supernatant and measure levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot: Lyse the cells to extract total protein and analyze the phosphorylation status of NF-κB p65, IκBα, and the expression of Nrf2 and HO-1.

-

Western Blotting for NF-κB and Nrf2 Pathways

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures nitrite, a stable product of NO, in the cell culture supernatant.

-

Sample Collection: Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate after the experimental treatment.

-

Griess Reagent: Prepare or use a commercial Griess reagent, which is typically a two-part solution (sulfanilamide in acid and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Reaction: Add 50-100 µL of the Griess reagent to each supernatant sample.

-

Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

The in vitro evidence robustly supports the anti-inflammatory potential of Troxerutin. Its multifaceted mechanism, centered on the dual regulation of the NF-κB and Nrf2 pathways, allows it to effectively reduce the expression and production of a wide array of pro-inflammatory cytokines and mediators in various cell types. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug developers. Troxerutin's consistent performance in these preclinical models validates its position as a promising natural compound for the development of therapies targeting inflammatory diseases.

References

- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vivo and In-vitro Antioxidant Activity of Troxerutin on Nickel Induced Toxicity in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Troxerutin attenuates LPS-induced inflammation in BV2 microglial cells involving Nrf2 activation and NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Troxerutin's Role in Regulating Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a flavonoid derivative of rutin, has garnered significant attention for its vasoprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which troxerutin regulates vascular permeability. Increased vascular permeability is a hallmark of various pathological conditions, including inflammation, diabetic retinopathy, and edema. Troxerutin has shown promise in mitigating these conditions by strengthening the endothelial barrier and modulating key signaling pathways. This document summarizes the current understanding of troxerutin's mode of action, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and procedural workflows.

Core Mechanisms of Action

Troxerutin's regulation of vascular permeability is multifactorial, primarily revolving around its potent anti-inflammatory and antioxidant activities. It exerts its effects by influencing several key cellular and molecular processes:

-

Inhibition of Inflammatory Pathways: Troxerutin has been shown to suppress the expression of pro-inflammatory cytokines and adhesion molecules, which are key drivers of increased vascular permeability. By downregulating these inflammatory mediators, troxerutin helps to maintain the integrity of the endothelial barrier.

-

Modulation of the PKCβII/HuR/VEGF Signaling Cascade: A crucial mechanism by which troxerutin controls vascular permeability is through its intervention in the Protein Kinase C βII (PKCβII)/Hu-antigen R (HuR)/Vascular Endothelial Growth Factor (VEGF) pathway. Hyperglycemia and other inflammatory stimuli can activate this cascade, leading to increased VEGF expression. VEGF, a potent vascular permeability factor, disrupts endothelial cell junctions, leading to leakage. Troxerutin has been demonstrated to counteract the upregulation of this entire cascade.[1]

-

Strengthening of Endothelial Cell Junctions: The integrity of the endothelial barrier is maintained by complex protein structures, including tight junctions (TJs) and adherens junctions (AJs). Key proteins in these junctions include claudins, occludins, and VE-cadherin. Inflammatory conditions can lead to the downregulation and mislocalization of these proteins, compromising barrier function. Troxerutin is suggested to protect and maintain the expression and proper localization of these junctional proteins.[1]

-

Antioxidant Effects: Oxidative stress is a significant contributor to endothelial dysfunction and increased permeability. Troxerutin, as a potent antioxidant, scavenges reactive oxygen species (ROS), thereby protecting endothelial cells from oxidative damage and preserving the integrity of the vascular barrier.

Data Presentation: Quantitative Effects of Troxerutin

While direct quantitative data on the effect of troxerutin on vascular permeability metrics such as Transendothelial Electrical Resistance (TEER) and permeability coefficients for tracers like FITC-dextran are limited in publicly available literature, studies have quantified its impact on key inflammatory mediators that are known to increase vascular permeability. The following table summarizes the effects of troxerutin on inflammatory markers in the aorta of diabetic rats.

| Inflammatory Mediator | Effect of Diabetes (vs. Healthy Control) | Effect of Troxerutin (150 mg/kg/day) in Diabetic Rats (vs. Diabetic Control) | Reference |

| Cytokines | |||

| IL-1β | Increased | Decreased | [2] |

| IL-6 | Increased | Decreased | [2] |

| TNF-α | Increased | Decreased | [2] |

| Adhesion Molecules | |||

| ICAM-1 | Increased | Decreased | |

| VCAM-1 | Increased | No significant change | |

| Enzymes | |||

| iNOS | Increased | Decreased | |

| COX-II | Increased | Decreased | |

| Signaling Molecules | |||

| NF-κB (mRNA) | Increased | Decreased | |

| IRAK-1 (mRNA) | Increased | Decreased | |

| TRAF-6 (mRNA) | Increased | Decreased |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of vascular permeability and the points at which troxerutin is believed to exert its effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess vascular permeability. While these are generalized protocols, they provide a framework for investigating the effects of troxerutin.

In Vitro Vascular Permeability Assay (Transwell Assay)

This assay measures the passage of a tracer molecule, such as FITC-dextran, across an endothelial cell monolayer.

References

Troxerutin's Impact on Chronic Venous Insufficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return, leading to a cascade of pathophysiological events including venous hypertension, inflammation, and oxidative stress. Troxerutin, a trihydroxyethylated derivative of the natural flavonoid rutin, has emerged as a promising therapeutic agent in the management of CVI. This technical guide provides an in-depth analysis of the multifaceted impact of troxerutin on CVI, focusing on its molecular mechanisms of action, relevant signaling pathways, and a comprehensive review of quantitative data from clinical and preclinical studies. Detailed experimental protocols for key assessment methodologies are also presented to facilitate further research and drug development in this area.

Molecular Mechanisms of Action

Troxerutin exerts its therapeutic effects in CVI through a combination of antioxidant, anti-inflammatory, and vasoprotective actions.[1] These properties collectively address the key pathological features of the disease.

Antioxidant Properties

Troxerutin is a potent scavenger of free radicals, which are implicated in the endothelial damage observed in CVI. By mitigating oxidative stress, troxerutin helps to preserve the integrity and function of the vascular endothelium.[1]

Anti-inflammatory Effects

The anti-inflammatory activity of troxerutin is crucial to its efficacy in CVI. It has been shown to modulate the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the recruitment and activation of leukocytes at the venous endothelium.[2] This action helps to attenuate the chronic inflammatory state that perpetuates venous wall and valve damage.

Vasoprotective and Rheological Effects

Troxerutin strengthens capillary walls, reduces their permeability, and improves microcirculation.[1] It also exhibits favorable effects on blood rheology by reducing erythrocyte aggregation, which can improve blood flow in the microvasculature and alleviate venous stasis.[3]

Key Signaling Pathways Modulated by Troxerutin

Troxerutin's therapeutic effects are mediated through its influence on several key intracellular signaling pathways involved in inflammation, cell survival, and angiogenesis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of CVI, inflammatory stimuli lead to the activation of NF-κB, resulting in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Troxerutin has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of endothelial cell survival and function. Vascular Endothelial Growth Factor (VEGF) can activate this pathway, leading to the promotion of endothelial cell viability. Troxerutin's interaction with this pathway contributes to its protective effects on the endothelium.

VEGF Signaling in CVI

While VEGF is essential for normal vascular function, its overexpression in CVI can contribute to increased vascular permeability and pathological neovascularization. Troxerutin has been shown to counteract the upregulation of VEGF induced by hyperglycemic conditions, a factor that can exacerbate vascular complications. This suggests a role for troxerutin in normalizing VEGF signaling in the context of venous disease.

Quantitative Data from Clinical Trials

Numerous clinical trials have evaluated the efficacy of troxerutin in patients with CVI. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of Troxerutin on Subjective Symptoms and Objective Measures

| Study | Dosage | Duration | Outcome Measure | Result | p-value |

| Vin et al. (1994) | 3500 mg/day | 2 months | Leg Aching Improvement | 83% in Troxerutin group vs. 23% in Placebo group | < 0.001 |

| Vin et al. (1994) | 3500 mg/day | 2 months | Venous Function Score | -3.7 in Troxerutin group vs. -0.7 in Placebo group | < 0.001 |

| Cesarone et al. (2001) | 900 mg/day | 12 weeks | Leg Volume Reduction (Oxerutins) | -261 ± 154.2 ml x week | 0.04 |

| Cesarone et al. (2001) | 900 mg/day | 12 weeks | Leg Volume Reduction (Troxerutin) | -73.2 ± 97.1 ml x week |

Table 2: Hemorheological and Fibrinolytic Effects of Troxerutin

| Study | Dosage | Duration | Parameter | Result in Troxerutin Group | p-value |

| Bouskela et al. (1995) | N/A | 15 days | Erythrocyte Aggregation (Index M) | Significant favorable progression from D0 to D15 | < 0.001 |

| Bouskela et al. (1995) | N/A | 15 days | Erythrocyte Aggregation (Index M1) | Significant favorable progression from D0 to D15 | < 0.01 |

| Bouskela et al. (1995) | N/A | 15 days | Euglobulin Lysis Time (post-occlusion) | Significant favorable progression from D0 to D15 | < 0.01 |

| Bouskela et al. (1995) | N/A | 15 days | tPA (post-occlusion) | Significant favorable progression from D0 to D15 | < 0.01 |

| Bouskela et al. (1995) | N/A | 15 days | PAI Activity (post-occlusion) | Significant favorable progression from D0 to D15 | < 0.05 |

Detailed Experimental Protocols

Measurement of Leg Volume by Water Plethysmography

This method provides an objective assessment of edema in CVI.

Assessment of Venous Refilling Time by Photoplethysmography (PPG)

PPG is a non-invasive technique to evaluate the overall function of the venous system.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Effects of troxerutin on vascular inflammatory mediators and expression of microRNA-146a/NF-κB signaling pathway in aorta of healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibrinolysis and hemorheology in chronic venous insufficiency: a double blind study of troxerutin efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Purification of Troxerutin from Rutin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a semi-synthetic derivative of the natural flavonoid rutin, is a crucial vasoprotective agent used in the treatment of chronic venous insufficiency and other vascular disorders.[1] This document provides a detailed protocol for the synthesis of troxerutin from rutin via a hydroxyethylation reaction, followed by a comprehensive purification procedure. The protocols described herein are designed to yield high-purity troxerutin suitable for research and pharmaceutical development applications.

Introduction

Troxerutin is a mixture of hydroxyethylrutosides derived from the hydroxyethylation of rutin.[1] This modification significantly enhances its water solubility and bioavailability compared to its parent compound, rutin.[2] The primary active component of troxerutin is 3',4',7-Tri-O-(β-hydroxyethyl)rutin. The synthesis involves the reaction of rutin with ethylene oxide under alkaline conditions. Subsequent purification is critical to remove unreacted rutin, by-products, and other impurities. This protocol outlines a robust method for both the synthesis and purification of troxerutin, yielding a high-purity final product.

Chemical Structures and Reaction

The synthesis of troxerutin from rutin involves the hydroxyethylation of the phenolic hydroxyl groups of rutin.

Rutin IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-({(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[({(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl}oxy)methyl]oxan-2-yl}oxy)-4H-chromen-4-one

Troxerutin (a major component: 3',4',7-Tri-O-(β-hydroxyethyl)rutin) IUPAC Name: 2-(3,4-bis(2-hydroxyethoxy)phenyl)-5-hydroxy-3-({(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[({(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl}oxy)methyl]oxan-2-yl}oxy)-7-(2-hydroxyethoxy)-4H-chromen-4-one

Reaction Scheme:

Rutin + Ethylene Oxide (in the presence of a base catalyst) → Troxerutin

Experimental Protocols

Part 1: Synthesis of Troxerutin from Rutin

This protocol is adapted from established methodologies and aims for a high yield of crude troxerutin.[3]

Materials and Reagents:

-

Rutin (high purity)

-

Sodium Hydroxide (NaOH)

-

Ethylene Oxide

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature control, and gas inlet/outlet

-

pH meter

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a jacketed glass reactor, disperse 100g of rutin in 200mL of deionized water.

-

Alkalinization: Add 0.85g of sodium hydroxide to the rutin suspension with continuous stirring to create an alkaline environment.[4]

-

Reaction Initiation: Heat the mixture to 75°C. Once the temperature is stable, introduce ethylene oxide gas into the reactor.

-

pH Monitoring and Temperature Adjustment: Continuously monitor the pH of the reaction mixture. When the pH reaches 9.3, reduce the reaction temperature to 60°C.

-

Reaction Continuation: Continue the reaction until the pH of the solution reaches 10.2, then stop the addition of ethylene oxide.

-

Neutralization and Quenching: Cool the reaction mixture and neutralize it to a pH of approximately 4.5 by adding a 1:1 aqueous solution of hydrochloric acid.

-

Initial Product Isolation: The crude troxerutin product can be isolated by concentrating the solution under reduced pressure and then drying. This crude product will contain a mixture of troxerutin, unreacted rutin, and by-products.

Part 2: Purification of Troxerutin

A multi-step purification process involving column chromatography and recrystallization is employed to achieve high-purity troxerutin.

This step is effective in removing a significant portion of impurities from the crude troxerutin.

Materials and Reagents:

-

Crude Troxerutin

-

Macroporous adsorption resin (e.g., SZ-3)

-

Methanol

-

Deionized Water

Equipment:

-

Glass chromatography column

-

Peristaltic pump

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Resin Preparation: Pack a glass chromatography column with the macroporous resin and equilibrate it with deionized water.

-

Sample Loading: Dissolve the crude troxerutin in a minimal amount of the initial mobile phase and load it onto the column. The sample loading capacity can be optimized, for example, at 90 mg of crude troxerutin per gram of resin.

-

Elution: Elute the column with a stepwise gradient of methanol in water. A 25% methanol solution has been shown to be effective for eluting troxerutin. The optimal elution temperature is around 20°C.

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of troxerutin using a suitable analytical method such as HPLC.

-

Concentration: Combine the fractions containing pure troxerutin and concentrate them using a rotary evaporator to remove the methanol and water.

Recrystallization is a final polishing step to obtain highly pure crystalline troxerutin.

Materials and Reagents:

-

Partially purified troxerutin from column chromatography

-

Methanol (95% aqueous solution)

-

Activated Carbon

Equipment:

-

Erlenmeyer flasks

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve the partially purified troxerutin in a 95% aqueous methanol solution by heating and stirring. Use a solvent to product ratio of approximately 8:1 (v/w).

-

Decolorization: Add a small amount of activated carbon to the hot solution to remove colored impurities and reflux for 20 minutes.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% methanol, and dry them in a vacuum oven at 60°C.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of troxerutin.

Table 1: Synthesis Reaction Parameters

| Parameter | Value | Reference |

| Rutin | 100 g | |

| Water | 200 mL | |

| Sodium Hydroxide | 0.85 g | |

| Initial Reaction Temperature | 75 °C | |

| pH for Temperature Reduction | 9.3 | |

| Final Reaction Temperature | 60 °C | |

| Final Reaction pH | 10.2 | |

| Approximate Yield (Crude) | ~120 g |

Table 2: Purification Parameters and Outcomes

| Purification Step | Parameter | Value | Purity | Yield | Reference |

| Macroporous Resin Chromatography | Resin | SZ-3 | >96% | 39% | |

| Sample Loading | 90 mg/g resin | ||||

| Eluent | 25% Methanol | ||||

| Temperature | 20 °C | ||||

| Silica Gel Chromatography | Eluent | Acetone-ethyl acetate-water-glacial acetic acid (10:10:3:1) | 80% | - | |

| Recrystallization | Solvent | 95% Aqueous Methanol | >98% | >92% (from secondary purification) | |

| Cooling Temperature | 7 °C |

Mandatory Visualization

Caption: Workflow for Troxerutin Synthesis and Purification.

References

- 1. CN103113437A - Preparation method of troxerutin - Google Patents [patents.google.com]

- 2. Biocatalytic synthesis of acylated derivatives of troxerutin: their bioavailability and antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) method for Troxerutin analysis

These application notes provide detailed methods for the quantitative analysis of Troxerutin in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Method 1: Analysis of Troxerutin in Bulk and Pharmaceutical Formulations

This method is suitable for the routine quality control of Troxerutin in bulk drug substances and solid dosage forms.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (Dimensions and particle size not specified in the source) |

| Mobile Phase | 20 mM Phosphate buffer (pH 8.0) : Acetonitrile : Methanol (60:25:15, v/v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection | UV at 254 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 25 µg/mL |

| Limit of Detection (LOD) | 0.2628 µg/mL |

| Limit of Quantification (LOQ) | 0.7966 µg/mL |

| Precision (%RSD) | 0.1615% |

Experimental Protocol

1. Preparation of Mobile Phase:

-

Prepare a 20 mM solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in water.

-

Adjust the pH of the buffer solution to 8.0 using a suitable base (e.g., potassium hydroxide).

-

Mix the phosphate buffer, acetonitrile, and methanol in the ratio of 60:25:15 (v/v/v).

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2. Preparation of Standard Stock Solution (500 µg/mL):

-

Accurately weigh 25 mg of Troxerutin reference standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with 0.1 M acetic acid.

3. Preparation of Working Standard Solutions:

-

Serially dilute the standard stock solution with the mobile phase to obtain concentrations in the range of 5-25 µg/mL.

4. Preparation of Sample Solution (from Tablets):

-

Weigh and powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Troxerutin and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of 0.1 M acetic acid and sonicate for 10 minutes to dissolve the Troxerutin.

-

Dilute to volume with 0.1 M acetic acid and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

5. Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak area for Troxerutin.

6. Calculation:

-

Quantify the amount of Troxerutin in the sample by comparing its peak area with the peak areas of the standard solutions using a calibration curve.

Experimental Workflow

Caption: Workflow for Troxerutin analysis in bulk and formulations.

Method 2: Simultaneous Analysis of Troxerutin and Calcium Dobesilate in Tablets

This stability-indicating RP-HPLC method allows for the simultaneous determination of Troxerutin and Calcium Dobesilate in a combined tablet formulation.

Chromatographic Conditions

| Parameter | Condition |

| Column | Enable C18G (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol : 0.02M Potassium Dihydrogen Orthophosphate buffer (pH 4.0) (25:10:65, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | Not specified |

| Column Temperature | Not specified |

Validation Summary

| Parameter | Troxerutin | Calcium Dobesilate |

| Retention Time (min) | 6.69 | 3.56 |

| Linearity Range (µg/mL) | 62.5 - 250 | 62.5 - 250 |

| Limit of Detection (LOD) | 0.5 µg/mL | 3 ng/mL |

| Limit of Quantification (LOQ) | 1 µg/mL | 10 ng/mL |

| Precision (%RSD) | 0.215% | 0.258% |

| Mean Recovery | 99.8% | Not specified |

Experimental Protocol

1. Preparation of Mobile Phase:

-

Prepare a 0.02 M solution of potassium dihydrogen orthophosphate in water.

-

Adjust the pH to 4.0 with orthophosphoric acid.

-

Mix acetonitrile, methanol, and the phosphate buffer in the ratio of 25:10:65 (v/v/v).

-

Degas the mobile phase before use.

2. Preparation of Standard Stock Solution:

-

Accurately weigh and transfer 50 mg of Troxerutin and 50 mg of Calcium Dobesilate reference standards into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL for each component.

3. Preparation of Working Standard Solutions:

-

Prepare a series of dilutions from the stock solution using the mobile phase to cover the linearity range of 62.5 - 250 µg/mL for both analytes.

4. Preparation of Sample Solution:

-

Weigh and finely powder 20 tablets.

-

Transfer a quantity of the powder equivalent to 500 mg of Troxerutin and 500 mg of Calcium Dobesilate into a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes.

-

Dilute to volume with the mobile phase and mix.

-

Filter the solution through a 0.45 µm membrane filter.

-

Further dilute the filtrate with the mobile phase to bring the concentration of both drugs into the linearity range.

5. Chromatographic Analysis:

-

Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.

-

Inject the standard and sample solutions.

-

Monitor the elution and record the chromatograms. Troxerutin will elute at approximately 6.69 minutes and Calcium Dobesilate at 3.56 minutes.

6. System Suitability:

-

Perform system suitability tests to ensure the performance of the chromatographic system. Parameters such as theoretical plates, tailing factor, and resolution between the two peaks should be monitored.

7. Calculation:

-

Calculate the concentration of Troxerutin and Calcium Dobesilate in the sample by comparing the peak areas with the calibration curve generated from the working standard solutions.

Logical Relationship of Method Development

Caption: Logical flow of HPLC method development and validation.

Method 3: Rapid Analysis of Troxerutin in Food Supplements

This method utilizes fused-core column technology for a fast analysis of Troxerutin along with other flavonoids in food supplements.

Chromatographic Conditions

| Parameter | Condition |

| Column | Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 µm) |

| Mobile Phase | Acetonitrile : Water solution of acetic acid (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Injection Volume | 5 µL |

| Column Temperature | 50 °C |

Validation Summary

| Parameter | Result |

| Linearity (r) | 0.9991 - 0.9998 |

| Mean Recovery | 96.2 - 104.4 % |

| Intraday Precision (%RSD) | 0.5 - 3.5 % |

| Analysis Time | < 5 minutes |

Experimental Protocol

1. Preparation of Mobile Phase:

-

Prepare an aqueous solution of acetic acid and adjust the pH to 3.0.

-

Mix acetonitrile and the acidic water in a 30:70 (v/v) ratio.

-

Degas the mobile phase.

2. Preparation of Standard Stock Solution:

-

Prepare individual or mixed stock solutions of Troxerutin and other relevant flavonoids in a suitable solvent.

3. Preparation of Working Standard Solutions:

-

Dilute the stock solution(s) with the mobile phase to prepare a series of calibration standards.

4. Sample Preparation (Food Supplements):

-

Accurately weigh a portion of the homogenized food supplement sample.

-

Extract the flavonoids with 100% dimethyl sulfoxide (DMSO) using an ultrasonic bath for 10 minutes.

-

Dilute the extract with methanol.

-

Filter the solution through a 0.45 µm filter prior to injection.

5. Chromatographic Analysis:

-

Equilibrate the Ascentis Express RP-Amide column with the mobile phase at 50 °C until a stable baseline is obtained.

-

Inject 5 µL of the prepared standards and samples.

-

Record the chromatograms.

6. Calculation:

-

Identify and quantify Troxerutin in the samples by comparing the peak retention time and area with those of the standards.

Sample Preparation Workflow for Food Supplements

Caption: Workflow for preparing food supplement samples for HPLC analysis.

References

Application Notes and Protocols for In Vivo Animal Studies with Troxerutin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosages and experimental protocols for in vivo animal studies involving Troxerutin. The information is compiled from various scientific studies and is intended to guide researchers in designing their own experiments.

Effective Dosages of Troxerutin in Animal Models

Troxerutin has been investigated in a variety of animal models for different pathological conditions. The effective dosage is dependent on the species, the disease model, and the route of administration. The following tables summarize the quantitative data from several key studies.

Table 1: Effective Dosages of Troxerutin in Rat Models

| Disease Model | Animal Strain | Dosage | Route of Administration | Treatment Duration | Key Findings |

| Adjuvant-Induced Arthritis | Wistar Rats | 50, 100, 200 mg/kg/day | Oral | 15 days | Dose-dependent reduction in arthritis score.[1][2] |

| Cisplatin-Induced Kidney Injury | Wistar Rats | 150 mg/kg/day | Gastric gavage | 14 days | Alleviated renal dysfunction and cellular apoptosis.[3][4] |

| Kainic Acid-Induced Neurotoxicity | Wistar Rats | 100 mg/kg/day | Intraperitoneal | 6 days | Attenuated oxidative tissue damage and inflammatory response.[5] |

| Fructose-Induced Metabolic Syndrome | Male Rats | 150 mg/kg/day | Oral | 4 weeks | Improved biochemical factors and diminished oxidative stress. |

Table 2: Effective Dosages of Troxerutin in Mouse Models

| Disease Model | Animal Strain | Dosage | Route of Administration | Treatment Duration | Key Findings |

| High-Fat-High-Fructose Diet-Induced Metabolic Syndrome | Mus musculus | 150 mg/kg/day | Oral | 45 days | Reversed obesity, insulin resistance, and lipid accumulation. |

| Lipopolysaccharide-Induced Neuroinflammation | Swiss Mice | 10, 20, 40 mg/kg/day | Intraperitoneal | 7 days | Exerted significant antidepressive-like effects. |

| Cisplatin-Induced Kidney Injury | Male Mice | 75, 150 mg/kg/day | Oral | 3 days | Protective effects against nephrotoxicity. |

| Type 1 Diabetes | C57BL/6 Mice | 130 mg/kg/day | Intraperitoneal | 14 days | Alleviated inflammatory and degenerative processes in kidney and liver. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol is based on studies investigating the anti-arthritic effects of Troxerutin.

Objective: To induce arthritis in rats and evaluate the therapeutic efficacy of Troxerutin.

Materials:

-

Female Wistar rats (6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Troxerutin

-

Vehicle (e.g., distilled water or saline)

-

27-gauge needle and syringe for induction

-

Oral gavage needles

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

On day 0, rats are anesthetized.

-

A single subcutaneous injection of 100 µL of CFA is administered into the subplantar region of the right hind paw.

-

The development of arthritis is monitored daily by observing clinical signs such as erythema, swelling, and joint stiffness.

-

-

Troxerutin Administration:

-

Rats are randomly divided into groups: Vehicle control, AIA control, and Troxerutin-treated groups (e.g., 50, 100, 200 mg/kg).

-

Troxerutin is dissolved or suspended in the appropriate vehicle.

-

Oral administration is performed daily from day 0 to day 14.

-

-

Assessment of Arthritis:

-

Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, where 0 = no signs of arthritis, 1 = swelling and/or redness of one joint, 2 = swelling and/or redness of more than one joint, 3 = severe swelling of the entire paw, and 4 = ankylosis and/or deformity. The maximum score per rat is 16.

-

Paw Thickness: The thickness of the hind paws is measured using calipers every other day.

-

Histological Analysis: At the end of the study, animals are euthanized, and the ankle joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.

-

Cisplatin-Induced Nephrotoxicity in Rats

This protocol is adapted from studies evaluating the protective effects of Troxerutin against kidney injury.

Objective: To induce acute kidney injury using cisplatin and assess the nephroprotective effects of Troxerutin.

Materials:

-

Male Wistar rats

-

Cisplatin

-

Troxerutin

-

Saline solution

-

Gastric gavage needles

-

Syringes for intraperitoneal injection

-

Metabolic cages for urine collection (optional)

Procedure:

-

Troxerutin Pre-treatment:

-

Rats are divided into experimental groups: Control, Troxerutin control, Cisplatin-treated, and Troxerutin + Cisplatin-treated.

-

The Troxerutin group receives a daily dose (e.g., 150 mg/kg) via gastric gavage for 14 consecutive days.

-

-

Induction of Nephrotoxicity:

-

On day 12 of the experiment, the Cisplatin-treated and Troxerutin + Cisplatin-treated groups receive a single intraperitoneal injection of cisplatin (e.g., 10 mg/kg).

-

-

Sample Collection and Analysis:

-

72 hours after cisplatin injection, rats are anesthetized, and blood samples are collected via cardiac puncture for the analysis of serum creatinine and blood urea nitrogen (BUN) levels.

-

Kidney tissues are harvested for histological examination and biochemical assays (e.g., markers of oxidative stress like MDA, SOD, and CAT).

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Troxerutin and a general experimental workflow for in vivo studies.

General Experimental Workflow for In Vivo Troxerutin Studies

Troxerutin's Modulation of the PI3K/Akt Signaling Pathway in Cisplatin-Induced Kidney Injury

Troxerutin's Anti-Inflammatory Action via the Nrf2/NF-κB Pathway

References

- 1. Troxerutin-Mediated Complement Pathway Inhibition is a Disease-Modifying Treatment for Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Troxerutin alleviates kidney injury in rats via PI3K/AKT pathway by enhancing MAP4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Troxerutin alleviates kidney injury in rats via PI3K/AKT pathway by enhancing MAP4 expression | Food & Nutrition Research [foodandnutritionresearch.net]

- 5. Effects of Troxerutin on Oxidative Stress, Inflammation and Galectin- 3 Expression in Intracerebroventricular Kainic Acid-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Troxerutin's In Vitro Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a flavonoid derivative of rutin, is a potent antioxidant agent with significant therapeutic potential. Its ability to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms makes it a subject of interest in the development of treatments for conditions associated with oxidative stress. This document provides detailed protocols for assessing the in vitro antioxidant capacity of Troxerutin using four common assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it summarizes quantitative data from various studies and illustrates the key signaling pathway involved in its antioxidant action.

Data Presentation

The antioxidant capacity of Troxerutin has been evaluated using various in vitro assays. The following table summarizes the available quantitative data from different studies. It is important to note that direct comparison of values between different studies should be done with caution due to potential variations in experimental conditions.

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Assay | % Scavenging (at 50 µg/mL) | 37.9% | [1] |

| ABTS Radical Scavenging Assay | % Scavenging (at 50 µg/mL) | 31.7% | [1] |

| Hydroxyl Radical Scavenging Assay | % Scavenging (at 50 µg/mL) | 45.7% | [1] |

| Superoxide Anion Scavenging | % Scavenging (at 50 µg/mL) | Not specified | [1] |

| ORAC Assay | Antioxidant Activity | Similar to its acylated derivatives | [2] |

Experimental Protocols

Detailed methodologies for the four key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

Troxerutin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Troxerutin Stock Solution (1 mg/mL): Dissolve 10 mg of Troxerutin in 10 mL of methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

-

DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

-

Positive Control (Ascorbic Acid): Prepare a stock solution and serial dilutions in the same manner as Troxerutin.

-

-

Assay Protocol (Microplate):

-

Add 100 µL of each Troxerutin dilution or positive control to the wells of a 96-well plate.

-

Add 100 µL of methanol to the blank wells.

-

Add 100 µL of DPPH working solution to all wells except the blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

The IC50 value (the concentration of Troxerutin required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Troxerutin.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

Troxerutin

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Troxerutin Stock Solution (1 mg/mL): Prepare as described for the DPPH assay.

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Positive Control (Trolox): Prepare a stock solution and serial dilutions in the same manner as Troxerutin.

-

-

Assay Protocol (Microplate):

-

Add 10 µL of each Troxerutin dilution or positive control to the wells of a 96-well plate.

-

Add 190 µL of the ABTS•+ working solution to all wells.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of Troxerutin to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Troxerutin

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Ferrous sulfate (FeSO₄) (for standard curve)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Troxerutin Stock Solution (1 mg/mL): Prepare as described for the DPPH assay.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Standard Curve: Prepare a series of FeSO₄ solutions of known concentrations (e.g., 100 to 2000 µM) in deionized water.

-

-

Assay Protocol (Microplate):

-

Add 10 µL of each Troxerutin dilution or standard to the wells of a 96-well plate.

-

Add 190 µL of the FRAP reagent to all wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

Determine the FRAP value of Troxerutin by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

-

Troxerutin

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Trolox (positive control)

-

Black 96-well microplate

-

Fluorescence microplate reader with an incubator

Procedure:

-

Preparation of Reagents:

-

Troxerutin Stock Solution (1 mg/mL): Prepare as described for the DPPH assay, using phosphate buffer as the solvent.

-

Fluorescein Working Solution (10 nM): Prepare a stock solution of fluorescein in phosphate buffer and dilute to the working concentration.

-

AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh for each assay.

-

Positive Control (Trolox): Prepare a stock solution and serial dilutions in phosphate buffer.

-

-

Assay Protocol (Microplate):

-

Add 25 µL of each Troxerutin dilution, Trolox standard, or blank (phosphate buffer) to the wells of a black 96-well plate.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes in the plate reader.

-